ethyl 4-{[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-{N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the phenylsulfonyl and trifluoromethylphenyl groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperazine ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, ethyl 4-{[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules such as proteins or nucleic acids. Its structural features could make it a candidate for binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its ability to interact with specific biological targets could make it useful in the development of new therapeutics.
Industry
In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications. Its unique properties might make it suitable for use in coatings, adhesives, or other industrial products.
Mechanism of Action
The mechanism of action of ethyl 4-{[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 4-{[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate might include other piperazine derivatives with similar functional groups. Examples could be:
- Ethyl 4-{N-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycyl}piperazine-1-carboxylate
- Ethyl 4-{N-(phenylsulfonyl)-N-[3-(chloromethyl)phenyl]glycyl}piperazine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C22H24F3N3O5S |
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Molecular Weight |
499.5 g/mol |
IUPAC Name |
ethyl 4-[2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H24F3N3O5S/c1-2-33-21(30)27-13-11-26(12-14-27)20(29)16-28(34(31,32)19-9-4-3-5-10-19)18-8-6-7-17(15-18)22(23,24)25/h3-10,15H,2,11-14,16H2,1H3 |
InChI Key |
ZSAUSAGZRFOSFL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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